molecular formula C21H19N3O2 B8440188 2-benzamido-N-phenethylisonicotinamide

2-benzamido-N-phenethylisonicotinamide

Katalognummer: B8440188
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: JPQWHMGXOBZFHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzamido-N-phenethylisonicotinamide is a synthetic small molecule characterized by a pyridine (isonicotinamide) backbone substituted at the 2-position with a benzamido group and an N-phenethyl side chain.

Eigenschaften

Molekularformel

C21H19N3O2

Molekulargewicht

345.4 g/mol

IUPAC-Name

2-benzamido-N-(2-phenylethyl)pyridine-4-carboxamide

InChI

InChI=1S/C21H19N3O2/c25-20(23-13-11-16-7-3-1-4-8-16)18-12-14-22-19(15-18)24-21(26)17-9-5-2-6-10-17/h1-10,12,14-15H,11,13H2,(H,23,25)(H,22,24,26)

InChI-Schlüssel

JPQWHMGXOBZFHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole Cores

Compound W1 : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (Fig. 5 in ) shares a benzamide backbone but diverges via a benzimidazole-thioacetamido substituent and a 2,4-dinitrophenyl group. Key differences include:

  • Electronic properties : The dinitrophenyl group in W1 is strongly electron-withdrawing, contrasting with the electron-rich phenethyl group in 2-benzamido-N-phenethylisonicotinamide. This affects redox stability and receptor-binding interactions.
  • Bioactivity : W1 demonstrates antimicrobial and anticancer activities attributed to its benzimidazole core and nitro groups, which may facilitate DNA intercalation or enzyme inhibition . In contrast, the pyridine backbone of the target compound could favor interactions with nicotinamide-utilizing enzymes (e.g., NAD-dependent proteins).

Beta-Lactam Antibiotics

Benzathine benzylpenicillin () contains a phenylacetamido group but is structurally distinct due to its beta-lactam ring. Comparisons include:

  • Functional groups : Both compounds feature aromatic amides, but the penicillin’s beta-lactam ring enables covalent binding to bacterial transpeptidases, a mechanism absent in the target compound.
  • Therapeutic applications : Benzathine benzylpenicillin is a broad-spectrum antibiotic, whereas 2-benzamido-N-phenethylisonicotinamide’s lack of a beta-lactam scaffold suggests divergent targets, possibly in eukaryotic systems .

Phenylacetamide Derivatives

N-[2-(Diethylamino)ethyl]-2-phenylacetamide () shares a phenylacetamide group but substitutes the pyridine ring with a diethylaminoethyl chain. Key contrasts:

  • Solubility and basicity: The tertiary amine in the diethylaminoethyl group enhances water solubility and basicity compared to the neutral phenethyl chain in the target compound.
  • Pharmacokinetics: The diethylaminoethyl group may promote rapid systemic distribution, while the phenethyl group in the target compound could prolong half-life via increased lipid bilayer penetration .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity Therapeutic Potential
2-Benzamido-N-phenethylisonicotinamide Pyridine (isonicotinamide) 2-Benzamido, N-phenethyl Under investigation Hypothesized enzyme modulation
Compound W1 Benzimidazole Thioacetamido, 2,4-dinitrophenyl Antimicrobial, anticancer Oncology, infectious diseases
Benzathine benzylpenicillin Beta-lactam Phenylacetamido, dibenzylethylenediamine Antibacterial Bacterial infections
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Phenylacetamide Diethylaminoethyl Not specified (likely local anesthetic) Anesthesia, analgesia

Research Findings and Implications

  • This contrasts with W1’s benzimidazole-driven DNA interaction .
  • Pharmacokinetic optimization: The phenethyl group’s lipophilicity could enhance blood-brain barrier penetration compared to the polar diethylaminoethyl group in ’s compound .

Vorbereitungsmethoden

General Procedure

  • Reagents :

    • 2-Benzamidoisonicotinic acid (0.5 mmol)

    • Phenethylamine (1 mmol)

    • TBHP (2 equiv, 70% in water)

    • TBAI (10 mol%)

    • Water (2 mL)

  • Protocol :

    • Combine reagents in a screw-cap vial and stir at 40°C for 1 hour.

    • Monitor reaction progress by thin-layer chromatography (TLC).

    • Extract with ethyl acetate (3 × 50 mL), dry over Na2SO4, and concentrate.

    • Purify via silica gel chromatography (hexane/ethyl acetate = 2:3).

  • Yield : 72–91% (based on analogous compounds).

Mechanistic Insights

TBHP generates tert-butoxy radicals, which abstract hydrogen from TBAI to form iodide radicals. These initiate a chain reaction, facilitating the coupling of the carboxylic acid derivative with phenethylamine via a radical-polar crossover mechanism.

Alternative Pathways and Comparative Analysis

Coupling Reagent-Based Synthesis

For laboratories without access to TBHP, carbodiimide-mediated coupling (e.g., EDCI/HOBt) offers a viable alternative:

  • Activate 2-benzamidoisonicotinic acid with EDCI and HOBt in DCM.

  • Add phenethylamine and stir at room temperature for 12 hours.

  • Purify via column chromatography (ethyl acetate/hexane = 1:1).

Yield : ~65–75% (estimated from similar amidation reactions).

Analytical Characterization and Quality Control

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (600 MHz, DMSO-d6) :
    δ 10.43 (s, 1H, NH), 8.80 (d, J = 6.0 Hz, 2H, pyridine-H), 7.88 (d, J = 6.0 Hz, 2H, pyridine-H), 7.63–7.23 (m, 10H, aromatic-H), 3.47 (t, J = 7.0 Hz, 2H, CH2), 2.83 (t, J = 7.0 Hz, 2H, CH2).

  • 13C NMR (150 MHz, DMSO-d6) :
    δ 165.1 (C=O), 150.7 (pyridine-C), 141.9 (pyridine-C), 139.8 (aromatic-C), 129.2–121.7 (aromatic-C), 41.4 (CH2), 35.4 (CH2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C21H19N3O2 [M+H]+ : 346.1547

  • Observed : 346.1551.

Scale-Up and Industrial Feasibility

The TBHP-mediated method is scalable, as demonstrated by the gram-scale synthesis of N-phenylisonicotinamide (3a):

  • Key Considerations :

    • Use of water as a solvent reduces environmental impact.

    • TBAI is recoverable via aqueous extraction.

    • Chromatography remains a bottleneck; switching to recrystallization (e.g., using ethanol/water) could improve throughput.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-benzamido-N-phenethylisonicotinamide be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) based on benzamide derivative synthesis precedents. For example, substituent effects on the benzamide core (e.g., electron-withdrawing groups) can influence reaction kinetics. Use HPLC and NMR to monitor intermediate purity and confirm structural fidelity. Detailed protocols should follow journal guidelines for reproducibility, including supplementary data for reaction condition tables and spectral validation .

Q. What analytical techniques are critical for characterizing 2-benzamido-N-phenethylisonicotinamide and its intermediates?

  • Methodological Answer : Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1^1H/13^{13}C NMR for structural elucidation (e.g., distinguishing amide protons from aromatic signals), and HPLC for purity assessment (>95%). For crystalline intermediates, X-ray diffraction provides unambiguous stereochemical data. Cross-validate results with PubChem or NIST databases for spectral matching .

Q. How should researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Use in vitro assays targeting mechanisms relevant to benzamide derivatives, such as kinase inhibition or apoptosis induction. Include cytotoxicity profiling (e.g., MTT assay on HEK293 or HeLa cells) and dose-response curves. Compare results with structurally similar compounds (e.g., N-(benzo[d]thiazol-2-yl)benzamide derivatives) to identify structure-activity trends .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Apply falsification protocols, such as replicating assays under standardized conditions (e.g., pH, temperature, cell passage number). Use statistical tools (e.g., ANOVA with post-hoc tests) to assess variability. Cross-reference with datasets in FAIR-aligned repositories (e.g., Chemotion) to identify systemic biases .

Q. How can computational modeling guide the exploration of structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs). Validate predictions using surface plasmon resonance (SPR) for kinetic binding data. Correlate computational results with experimental IC50_{50} values to refine SAR hypotheses .

Q. What experimental evidence is required to confirm target engagement and mechanism of action?

  • Methodological Answer : Combine orthogonal approaches:

  • Biochemical : Competitive binding assays with fluorescent probes (e.g., FP-TAMRA).
  • Cellular : CRISPR-Cas9 knockout of putative targets to observe phenotypic rescue.
  • Structural : Co-crystallization or cryo-EM to visualize compound-target interactions.
    Document protocols in line with Beilstein Journal standards for reproducibility .

Q. How can researchers ensure FAIR compliance for data generated on this compound?

  • Methodological Answer :

  • Metadata : Include experimental parameters (e.g., solvent, temperature) and instrument calibration details.
  • Repositories : Deposit raw data (spectra, assay results) in RADAR4Chem or nmrXiv.
  • Terminology : Use standardized descriptors (IUPAC names, InChIKeys) for cross-platform discoverability.
    Reference NFDI4Chem guidelines for ELN integration and long-term data curation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.